(E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O/c1-11-15(8-13(9-21)18(25)22-14-6-7-14)17(20)24(23-11)10-12-4-2-3-5-16(12)19/h2-5,8,14H,6-7,10H2,1H3,(H,22,25)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXABTFWXZSSCDP-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=C(C#N)C(=O)NC2CC2)Cl)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C(\C#N)/C(=O)NC2CC2)Cl)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide typically involves multi-step organic reactionsThe cyano group is then added through a nucleophilic substitution reaction, and the final step involves the formation of the cyclopropylprop-2-enamide moiety under specific reaction conditions, such as the use of strong bases and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
(E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of (E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be grouped based on core motifs: pyrazole derivatives, triazole-thiones, and enamide-containing molecules. Below is a detailed comparison:
Pyrazole Derivatives
- Compound 5886-53-3: Structure: N-[2-[(5-tert-butyl-2-(4-chlorophenyl)pyrazol-3-yl)amino]-2-oxoethyl]-N-propylcyclopentanecarboxamide. Key Differences:
- Lacks the (E)-enamide-cyano group.
- Contains a tert-butyl group (increases steric bulk) and a cyclopentanecarboxamide (enhances lipophilicity).
- Implications:
The tert-butyl group may improve metabolic stability but reduce solubility compared to the target compound’s cyclopropyl amide .
- Compound 5880-04-6: Structure: N-[2-[[5-tert-butyl-2-(4-chlorophenyl)pyrazol-3-yl]amino]-2-oxoethyl]-N-propylcyclopentanecarboxamide. Key Differences:
- Similar to 5886-53-3 but with a propyl group instead of a cyclopropyl.
- Implications:
- The propyl group may decrease conformational rigidity, reducing target binding affinity relative to the cyclopropyl group in the target compound .
Triazole-Thione Derivatives
- (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione: Structure: Combines triazole and thione groups with chlorophenyl substituents. Key Differences:
- Replaces the pyrazole core with a triazole-thione system.
- Lacks the enamide-cyano motif. Implications:
Enamide-Containing Compounds
- (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enamide (CAS 109314-45-6): Structure: Features an enamide-cyano group but lacks the pyrazole core. Key Differences:
- Substituted with a 3-phenoxyphenyl group instead of a chlorophenyl-methylpyrazole. Implications:
- The phenoxy group may increase π-π stacking interactions but reduce electrophilicity compared to the chloro-substituted pyrazole in the target compound .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Target Compound Advantages :
- Limitations :
- Lower solubility than triazole-thione derivatives due to higher hydrophobicity.
- The (E)-enamide configuration may limit synthetic scalability compared to simpler amides.
Biological Activity
(E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C14H12Cl2N2O2 |
| Molecular Weight | 311.2 g/mol |
| IUPAC Name | (E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enamide |
| CAS Number | 956739-75-6 |
Biological Activity
Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with various molecular targets. The following sections summarize key findings:
Anticancer Activity
Studies have shown that this compound can inhibit the proliferation of cancer cells. For example, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Research has indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is potentially mediated through the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, preliminary studies suggest that this compound has antimicrobial properties. It has shown efficacy against certain bacterial strains, indicating potential as an antibacterial agent. Further investigations are needed to elucidate its spectrum of activity and mechanism of action.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors involved in disease processes. It may act as an enzyme inhibitor or modulator, influencing key biochemical pathways related to cell growth and inflammation.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry highlighted the compound's selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers, supporting its potential use in treating inflammatory diseases.
- Antimicrobial Testing : A recent screening against common pathogens revealed that the compound inhibited bacterial growth at low concentrations, warranting further exploration into its application as an antibacterial agent.
Q & A
Q. How does the (E)-configuration of the enamide group influence target binding?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
